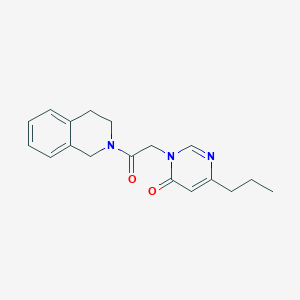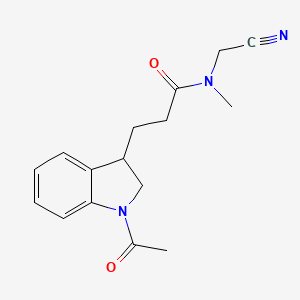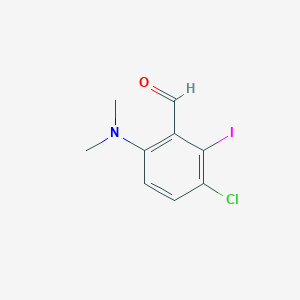
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a triazole ring, a pyrrolidinyl group, and an imidazolidinedione moiety
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could be a key part of the interaction between this compound and its targets.
Biochemical Pathways
Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . The transformation between the enol and keto forms after excited-state proton transfer is an important photophysical nature of these systems .
Pharmacokinetics
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors , which suggests they may have good bioavailability.
Result of Action
Triazole compounds are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
The transformation between the enol and keto forms after excited-state proton transfer, a key part of the action of triazole compounds, could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenolic derivatives, quinones.
Reduction: Triazole amines.
Substitution: Substituted pyrrolidines or imidazolidinediones.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and are known for their antimicrobial and anticancer properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidinyl group and are used in various pharmaceutical applications.
Imidazolidinedione derivatives: These compounds are used in the synthesis of anticonvulsants and other pharmaceuticals.
This compound represents a valuable addition to the field of organic chemistry, with promising applications in various scientific and industrial domains. Its unique structure and reactivity make it a versatile tool for researchers and chemists alike.
Properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14-9-17-16(25)21(14)12-6-7-20(10-12)15(24)13-8-18-22(19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,17,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCHSIYPVAEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2505252.png)

![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)
![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2505266.png)
![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)
![3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B2505269.png)
![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)


